molecular formula C13H16BrNO B1407668 1-(2-Bromo-3-methylbenzoyl)piperidine CAS No. 1424857-22-6

1-(2-Bromo-3-methylbenzoyl)piperidine

Cat. No.: B1407668
CAS No.: 1424857-22-6
M. Wt: 282.18 g/mol
InChI Key: HQFOFMOOQVRESL-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methylbenzoyl)piperidine is a chemical compound with the molecular formula C13H16BrNO and a molecular weight of 282.18 g/mol . It is a halide and is primarily used for research purposes . This compound is known for its unique structure, which includes a piperidine ring attached to a benzoyl group substituted with bromine and a methyl group.

Preparation Methods

The synthesis of 1-(2-Bromo-3-methylbenzoyl)piperidine typically involves the reaction of 2-bromo-3-methylbenzoic acid with piperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-(2-Bromo-3-methylbenzoyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperidine.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-3-methylbenzoyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-3-methylbenzoyl)piperidine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate specific signaling pathways and biochemical processes.

Comparison with Similar Compounds

1-(2-Bromo-3-methylbenzoyl)piperidine can be compared with other similar compounds such as:

    1-(2-Chloro-3-methylbenzoyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    1-(2-Bromo-4-methylbenzoyl)piperidine: Similar structure but with the methyl group in a different position.

    1-(2-Bromo-3-ethylbenzoyl)piperidine: Similar structure but with an ethyl group instead of a methyl group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

IUPAC Name

(2-bromo-3-methylphenyl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-6-5-7-11(12(10)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFOFMOOQVRESL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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